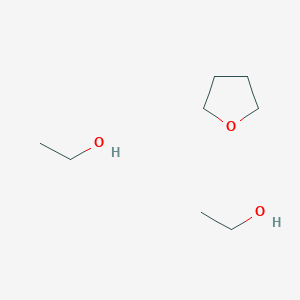![molecular formula C10H20O4Si B14233094 Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester CAS No. 496067-95-9](/img/structure/B14233094.png)
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si2. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a (2-propenyloxy)[(trimethylsilyl)oxy] group, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of acetic acid with (2-propenyloxy)[(trimethylsilyl)oxy] alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The (2-propenyloxy)[(trimethylsilyl)oxy] group can also interact with enzymes and other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with different substituents.
Cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester: Another related compound with similar functional groups.
Propriétés
Numéro CAS |
496067-95-9 |
|---|---|
Formule moléculaire |
C10H20O4Si |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
ethyl 2-prop-2-enoxy-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C10H20O4Si/c1-6-8-13-10(9(11)12-7-2)14-15(3,4)5/h6,10H,1,7-8H2,2-5H3 |
Clé InChI |
UDTUHSBHZZSYFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(OCC=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



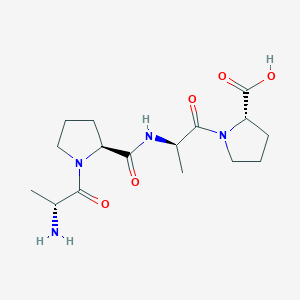
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
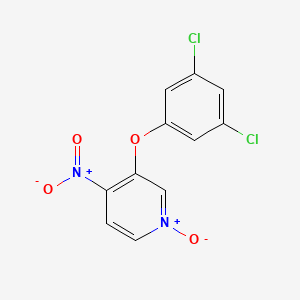

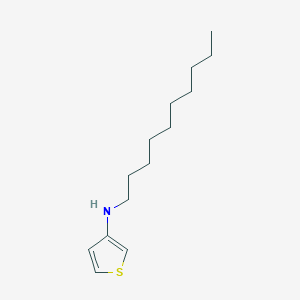
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
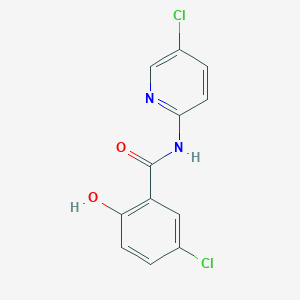
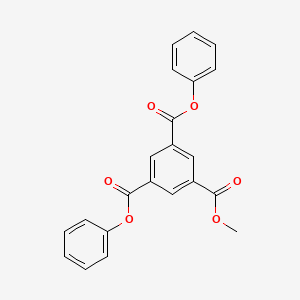
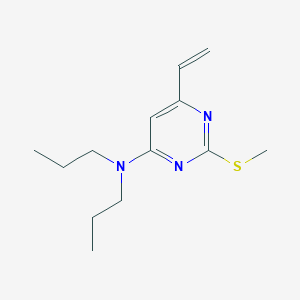
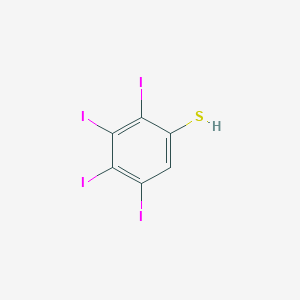
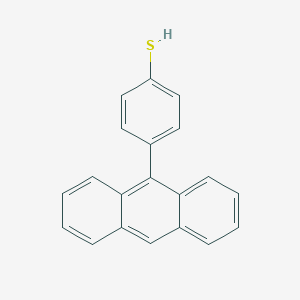
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
